molecular formula C14H27N3O2 B000526 Pramiracetam CAS No. 68497-62-1

Pramiracetam

Cat. No. B000526
CAS RN: 68497-62-1
M. Wt: 269.38 g/mol
InChI Key: ZULJGOSFKWFVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramiracetam is a synthetic derivative of piracetam, characterized by its cognitive-enhancing properties. It belongs to the family of nootropic drugs, designed to improve memory and increase brain performance.

Synthesis Analysis

Pramiracetam has been synthesized through various chemical processes. The synthesis involves catalytic reduction and treatment with specific amines. For instance, the catalytic reduction of ethyl 2,5-dihydro-2-oxo-lH-pyrrole-1-acetate in the presence of Pd/C produced ethyl 2-oxo-1-[3,4-3H]pyrrolidineacetate. Subsequent treatment with N,N-bis(1-methylethyl)-1,2-ethanediamine yielded pramiracetam, which was then converted to the corresponding sulfate salt (Dodd et al., 1986).

Molecular Structure Analysis

The molecular structure of pramiracetam showcases its nootropic properties. The pyrrolidine nucleus is a common feature in this class of compounds, which is essential for their cognitive-enhancing effects. The structure of pramiracetam, specifically its hydrogen sulfate salt form, has been characterized by ribbons of hydrogen-bonded ions, with the pyrrolidine ring adopting an envelope conformation (Bambagiotti-Alberti et al., 2008).

Chemical Reactions and Properties

Pramiracetam undergoes various chemical reactions that contribute to its pharmacological profile. Its interaction with brain tissue, particularly the hippocampus and cerebral cortex, modifies neurochemical parameters such as nitric oxide synthase (NOS) activity, without significant alterations in neurotransmitter systems or receptor bindings (Pugsley et al., 1983).

Physical Properties Analysis

The physical properties of pramiracetam, such as solubility and stability, are crucial for its pharmacokinetics and pharmacodynamics. While specific studies on these properties were not highlighted, the pharmacokinetics of oral pramiracetam in normal volunteers have been studied, providing insights into its absorption and elimination patterns (Chang et al., 1985).

Chemical Properties Analysis

Investigations into the chemical properties of pramiracetam have focused on its interaction with biological membranes and its amphiphilic nature. Theoretical analyses suggest that pramiracetam's efficacy may be partly due to its ability to modify the hydration and amphiphilic properties of cell membranes, potentially explaining its pharmacological action (Shcherbakov et al., 1993).

Scientific Research Applications

Cognitive Enhancement in Animal Models

Pramiracetam has shown potential in enhancing cognitive functions, particularly in animal models. Studies have highlighted its ability to improve aspects of spatial learning and memory in rats. For example, pramiracetam significantly improved performance in the reference memory component of a radial arm maze task in rats, indicating an enhancement in some aspects of spatial learning and memory (Murray & Fibiger, 2004). Additionally, the drug has been found effective in improving recognition memory in rats, as demonstrated in a one-trial test based on spontaneous exploratory activity (Ennaceur, Cavoy, Costa, & Delacour, 1989).

Neuroprotection and Brain Health

Pramiracetam has also been studied for its neuroprotective properties. A study on mice showed that pramiracetam does not cause demyelination in the hippocampus, which may indicate its safety in terms of neurological health (Angeles, Ples, & Vitor, 2018). Another study investigating its effects on nitric oxide synthase activity in the cerebral cortex of rats found that pramiracetam can increase neuronal type nitric oxide synthase activity, potentially contributing to learning and memory improvement (Corasaniti et al., 1995).

Applications in Human Cognitive Disorders

Pramiracetam has been evaluated for its effectiveness in treating cognitive problems in humans. For instance, it showed clinically significant improvements in memory, especially delayed recall, in young males with memory issues resulting from head injury and anoxia (McLean, Cardenas, Burgess, & Gamzu, 1991). Additionally, pramiracetam was found to partially reduce amnesic effects induced by scopolamine in healthy volunteers, suggesting its potential in mitigating memory impairments (Mauri et al., 1994).

Impact on Cognitive Impairments and Neurological Disorders

Research has also explored the use of pramiracetam in the treatment of patients with cognitive disorders. A study suggests its reasonability in treating memory and attention impairments which are essential for cognitive processes (Trinus, 2014). Furthermore, pramiracetam reportedly improved cognitive deficits associated with traumatic brain injuries (Malykh & Sadaie, 2010).

Safety And Hazards

Pramiracetam is harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJGOSFKWFVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72869-16-0 (sulfate)
Record name Pramiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60218604
Record name Pramiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pramiracetam

CAS RN

68497-62-1
Record name Pramiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68497-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pramiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68497-62-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4449F8I3LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

From 17.1 g. of ethyl 2-oxo-1-pyrrolidineacetate and 21 g. of 2-(diisopropylamino)ethylamine [J.A.C.S. 78, 486 (1956)], following the procedure of Example 1, there is obtained N-[2-[bis(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 164° C./0.15 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pramiracetam
Reactant of Route 2
Reactant of Route 2
Pramiracetam
Reactant of Route 3
Reactant of Route 3
Pramiracetam
Reactant of Route 4
Reactant of Route 4
Pramiracetam
Reactant of Route 5
Reactant of Route 5
Pramiracetam
Reactant of Route 6
Reactant of Route 6
Pramiracetam

Citations

For This Compound
1,020
Citations
A Ennaceur, A Cavoy, JC Costa, J Delacour - Behavioural brain research, 1989 - Elsevier
… doses of pramiracetam on the 24-… pramiracetam, (2)to check that control rats had a 'normal' performance level for the 1-min retention interval, (3) to compare the effects of pramiracetam …
Number of citations: 139 www.sciencedirect.com
JJ Claus, C Ludwig, E Mohr, M Giuffra, J Blin… - Neurology, 1991 - AAN Enterprises
The cognitive-enhancing effects of pramiracetam in animal models of learning and memory are characterized by an inverted U-shaped dose-response curve. We evaluated …
Number of citations: 60 n.neurology.org
TA Pugsley, YH Shih, L Coughenour… - Drug development …, 1983 - Wiley Online Library
The present study was initiated to examine the effect of pramiracetam sulfate [N‐[2‐[bis(1‐methylethyl)amino]ethyl]‐2 oxo‐1‐pyrrolidineacetamide sulfate (1:1)] (PR), a new cognition‐…
Number of citations: 60 onlinelibrary.wiley.com
A McLean, DD Cardenas, D Burgess, E Gamzu - Brain Injury, 1991 - Taylor & Francis
The current study evaluated under double-blind placebo-controlled conditions, the safety and efficacy of 400 mg pramiracetam sulphate TID in treating memory and other cognitive …
Number of citations: 37 www.tandfonline.com
MT Corasaniti, AM Paoletti, E Palma, T Granato… - Functional …, 1995 - europepmc.org
The effect of systemic administration of pramiracetam on neuronal type nitric oxide synthase (NOS) activity and NOS mRNA expression were studied in the hippocampus and cerebral …
Number of citations: 39 europepmc.org
CL Murray, HC Fibiger - Psychopharmacology, 1986 - Springer
The effect of the nootropic drug pramiracetam (CI-879) on acquisition of a radial arm maze task was examined in the rat. Two doses of pramiracetam (7.5 mg/kg and 15 mg/kg) were …
Number of citations: 45 link.springer.com
DE Butler, IC Nordin, YJ L'Italien… - Journal of medicinal …, 1984 - ACS Publications
… the investigational number CI-879 and the US adopted name(USAN) pramiracetam. Pramiracetam demonstrated a wide margin of safety in animals and was well tolerated in normal …
Number of citations: 48 pubs.acs.org
M Mauri, E Sinforiani, F Reverberi, P Merlo… - Archives of gerontology …, 1994 - Elsevier
Pramiracetam has been evaluated for its potential antiamnesic properties in scopolamine-induced amnesia in healthy volunteers. Two groups of twelve males, 18–42 and 55–65 years …
Number of citations: 18 www.sciencedirect.com
BPH Poschel, PM Ho, FW Ninteman - Experientia, 1985 - Springer
… Pramiracetam sulfate acted strongly to normalize the aged rat's EEG, while the action of … of pramiracetam following oral dosing. As can be seen from figure 2, 20 mg/kg of pramiracetam …
Number of citations: 24 link.springer.com
P Brust - Arzneimittel-forschung, 1989 - europepmc.org
The choline transport across the blood-brain barrier was studied in nine brain regions of male Wistar rats after treatment with scopolamine, piracetam and pramiracetam, respectively. 14…
Number of citations: 21 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.